molecular formula C13H20N2 B3017781 N-benzylazepan-4-amine CAS No. 1565450-95-4

N-benzylazepan-4-amine

Cat. No.: B3017781
CAS No.: 1565450-95-4
M. Wt: 204.317
InChI Key: YKUAUELLNOWIHE-UHFFFAOYSA-N
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Description

N-benzylazepan-4-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂ It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a benzyl group attached to the nitrogen atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-benzylazepan-4-amine involves the reductive amination of azepan-4-one with benzylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of azepan-4-yl chloride with benzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agent and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzylazepan-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of bases like triethylamine.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Various N-substituted azepan-4-amines.

Scientific Research Applications

Chemistry: N-benzylazepan-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile component in material science.

Comparison with Similar Compounds

    Azepane: The parent compound, lacking the benzyl group.

    N-methylazepan-4-amine: A similar compound with a methyl group instead of a benzyl group.

    N-phenylazepan-4-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness: N-benzylazepan-4-amine is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The benzyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with hydrophobic biological targets.

Properties

IUPAC Name

N-benzylazepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUAUELLNOWIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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